Product packaging for 2-azabicyclo[2.2.2]oct-5-en-3-one(Cat. No.:CAS No. 39170-54-2)

2-azabicyclo[2.2.2]oct-5-en-3-one

Cat. No.: B6598091
CAS No.: 39170-54-2
M. Wt: 123.15 g/mol
InChI Key: ZIGCILRNWVQSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Systematic IUPAC Naming Conventions for the 2-Azabicyclo[2.2.2]oct-5-en-3-one Scaffold

The IUPAC name "this compound" is deconstructed as follows:

bicyclo : This prefix indicates that the molecule contains two rings that share two or more common atoms, known as bridgehead atoms.

[2.2.2] : These numbers, enclosed in square brackets, specify the number of atoms in each of the three bridges connecting the two bridgehead carbons. In this case, there are two atoms in each bridge.

oct : This root indicates a total of eight atoms in the bicyclic skeleton.

-5-en : This suffix denotes the presence of a double bond. The number '5' indicates that the double bond starts at the 5th carbon atom of the ring system. Numbering begins at one bridgehead, proceeds along the longest bridge to the second bridgehead, continues along the next longest bridge back to the first bridgehead, and finally numbers the shortest bridge.

-3-one : This suffix indicates a ketone functional group located at the 3rd position of the scaffold.

2-aza : This prefix, part of the Hantzsch-Widman nomenclature system, signifies that a carbon atom at the 2nd position of the ring system has been replaced by a nitrogen atom.

Component Meaning
bicyclo The compound has a two-ring system with shared bridgehead atoms.
[2.2.2] There are three bridges connecting the bridgeheads, each containing two atoms.
oct The total number of atoms in the bicyclic framework is eight.
-5-en A double bond is present, originating at position 5.
-3-one A ketone group (C=O) is located at position 3.
2-aza A nitrogen atom replaces the carbon at position 2.

Stereochemical Considerations and Enantiomeric Forms of this compound

The rigid bicyclic structure of this compound possesses specific stereochemical features. The two bridgehead carbons (C1 and C4) are chiral centers, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. google.com For each bridgehead carbon (C1 and C4), the three connecting bridges and the attached hydrogen atom are ranked based on atomic number. The spatial arrangement is then designated as either 'R' (rectus) or 'S' (sinister). This results in two possible enantiomers for the molecule: (1R,4R)-2-azabicyclo[2.2.2]oct-5-en-3-one and (1S,4S)-2-azabicyclo[2.2.2]oct-5-en-3-one. The determination of the absolute configuration for a specific sample would typically require advanced analytical techniques such as single-crystal X-ray crystallography on the pure enantiomer or a derivative made with a known chiral auxiliary.

When synthesized from achiral starting materials without a chiral influence, this compound is formed as a racemic mixture, an equal 50:50 mixture of the (1R,4R) and (1S,4S) enantiomers. libretexts.org Such a mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out. libretexts.org

The separation of these enantiomers, a process known as resolution, is crucial for applications where stereochemistry is important. While specific resolution protocols for this compound are not extensively documented, standard methodologies employed for analogous chiral compounds would be applicable libretexts.org:

Formation of Diastereomeric Salts : The racemic mixture, which contains a basic nitrogen atom, can be reacted with a chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid) to form a mixture of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Subsequent treatment of the separated salts with a base regenerates the pure enantiomers.

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. researchgate.net The enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation.

Conformational Analysis of the this compound Ring System

The bicyclo[2.2.2]octane skeleton is known for its high degree of conformational rigidity. researchgate.net The three bridges constrain the six-membered rings into strained, boat-like conformations. The presence of the sp2-hybridized carbons of the double bond at C5 and C6, along with the planar nature of the amide (lactam) bond (N2-C3), further locks the system into a well-defined, rigid structure.

Computational methods, such as Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy are primary tools for elucidating the precise bond lengths, bond angles, and torsional strains within such a constrained system.

Property Value Source
Molecular Formula C7H9NO uni.lu
Monoisotopic Mass 123.06841 Da uni.lu
Predicted XlogP 0.4 uni.lu

Geometric Isomerism Pertaining to the Unsaturated Bridge in this compound

The double bond in this compound is located within one of the six-membered rings of the bicyclic system. Due to the geometric constraints imposed by the ring structure, conventional E/Z (cis/trans) isomerism is not possible, a principle formalized by Bredt's rule which states that a double bond cannot be placed at a bridgehead of a small bridged ring system.

However, a more subtle form of geometric distortion known as alkene pyramidalization or out-of-plane bending is observed in such strained systems. nih.govacs.org The rigid framework prevents the two olefinic carbons and the four atoms attached to them from lying in a perfect plane as they would in an unstrained acyclic alkene. Computational studies on related sesquibicyclo[2.2.2]octene and bicyclo[2.2.2]octadiene systems predict significant deviation from planarity, often described as a "butterfly bending" of the double bond. nih.govacs.org This distortion is a direct consequence of the angle strain inherent to the bicyclic scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B6598091 2-azabicyclo[2.2.2]oct-5-en-3-one CAS No. 39170-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[2.2.2]oct-5-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-1-3-6(8-7)4-2-5/h1,3,5-6H,2,4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGCILRNWVQSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39170-54-2
Record name 2-azabicyclo[2.2.2]oct-5-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Azabicyclo 2.2.2 Oct 5 En 3 One and Its Precursors

Cycloaddition Reactions in the Formation of the 2-Azabicyclo[2.2.2]oct-5-en-3-one Core

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful and frequently employed strategy for assembling the 2-azabicyclo[2.2.2]octane framework. These reactions involve the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring, establishing the characteristic bicyclic structure in a single, often stereocontrolled, step.

Diels-Alder Reactions for Constructing the Bicyclic Scaffold

The Diels-Alder reaction is a cornerstone in the synthesis of the this compound core. A common approach involves the reaction of a suitable 1,3-diene with a dienophile containing a nitrogen atom, which will ultimately become part of the heterocyclic ring.

For instance, the reaction between buta-1,3-dienyl thiocyanic acid ester and acryloyl chloride, catalyzed by a Lewis acid, proceeds through a tandem Diels-Alder/ nih.govnih.gov sigmatropic shift mechanism to yield a 1,4-substituted cyclohexene. rsc.org This intermediate can then be further elaborated to form the desired 2-azabicyclo[2.2.2]oct-5-ene derivative. rsc.org

Another strategy utilizes N-carbomethoxy-1,2-dihydropyridine as a starting material in a Diels-Alder reaction with acrolein in the presence of chiral Lewis acid catalysts. google.com This reaction can produce the bicyclic adduct with high enantiomeric excess. google.com Subsequent oxidation of the aldehyde group to a carboxylic acid, followed by esterification and decarboxylation, leads to the formation of the this compound core. google.com

The versatility of the Diels-Alder approach is further demonstrated by the use of various dienes and dienophiles. For example, the reaction of cyclopentadiene (B3395910) with dienophiles like p-toluenesulfonyl cyanide or methanesulfonyl cyanide has been employed in the synthesis of related 2-azabicyclo[2.2.1]hept-5-en-3-one systems. google.comgoogle.com Although these reactions form a [2.2.1] bicyclic system, the underlying principle of constructing the azabicyclic core via a Diels-Alder reaction is the same. google.comgoogle.comresearchgate.net

Table 1: Examples of Diels-Alder Reactions in the Synthesis of Azabicyclic Scaffolds
DieneDienophileKey Features/ProductsReference
Buta-1,3-dienyl thiocyanic acid esterAcryloyl chlorideTandem Diels-Alder/ nih.govnih.gov sigmatropic shift; precursor to 2-azabicyclo[2.2.2]oct-5-ene derivatives rsc.org
N-carbomethoxy-1,2-dihydropyridineAcroleinChiral Lewis acid catalysis; high enantiomeric excess; leads to this compound core google.com
Cyclopentadienep-Toluenesulfonyl cyanideForms 2-azabicyclo[2.2.1]hept-5-en-3-one after hydrolysis google.com
CyclopentadieneMethanesulfonyl cyanideForms 2-azabicyclo[2.2.1]hept-5-en-3-one after hydrolysis google.com

Hetero-Diels-Alder Approaches to Analogous Systems (e.g., 2-Oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones)

The hetero-Diels-Alder reaction provides a powerful tool for the synthesis of analogous bicyclic systems where one or more carbon atoms in the ring are replaced by heteroatoms. In the context of synthesizing analogs of this compound, the hetero-Diels-Alder reaction can be used to construct scaffolds like 2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones.

An example of this is the reaction of 1,3-bis(trimethylsiloxy)buta-1,3-dienes with arylsulfonyl cyanides. This reaction leads to the formation of 2-(arylsulfonyl)-4-hydroxypyridines, which can be considered as aromatized versions of the initial cycloadducts. researchgate.net The formation of these pyridines proceeds through a hetero-Diels-Alder reaction where the arylsulfonyl cyanide acts as the dienophile. researchgate.net

Furthermore, the impact of heteroatoms on the geometry of these bicyclic systems has been studied. For instance, in bridged 1,2-oxazines like 2-oxa-3-azabicyclo[2.2.2]oct-5-ene, the presence of heteroatoms leads to a larger tilt angle of the double bond compared to their carbocyclic counterparts. researchgate.net This is attributed to an increase in π-σ* stabilization through the heteroatom bridge. researchgate.net

Nitrile Diels-Alder Reactions Leading to Related Azabicyclic Diones (e.g., 2-aza[2.2.2]octa-3,5-dione)

Nitrile Diels-Alder reactions offer a direct route to nitrogen-containing bicyclic systems. A notable example is the synthesis of 2-azabicyclo[2.2.2]octa-3,5-dione. nih.govacs.org This is achieved through the hetero-Diels-Alder reaction of an electron-deficient nitrile, such as p-toluenesulfonyl cyanide, with a silyl (B83357) enol ether of cyclohexenone. nih.govacs.org The initial cycloadduct is hydrolytically sensitive but can be converted in excellent yield to the crystalline 2-azabicyclo[2.2.2]octa-3,5-dione upon hydrolysis. nih.govacs.org The use of a less stable dienophile, like ethyl cyanoformate (Mander's reagent), with the same diene resulted in an unstable adduct that decomposed upon purification attempts. acs.org

The reactivity of nitriles in Diels-Alder reactions can be enhanced through metal-free formal [2+2+2] cycloaddition strategies. nih.govmit.edu In this approach, an intramolecular propargylic ene reaction generates a highly reactive vinylallene intermediate. This intermediate, locked in an s-cis conformation, readily undergoes [4+2] cycloadditions with otherwise unreactive azadienophiles, including unactivated nitriles. nih.govmit.edu This method provides access to a variety of polycyclic pyridine (B92270) derivatives. nih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization presents an alternative and powerful strategy for the synthesis of the 2-azabicyclo[2.2.2]octane framework. These reactions involve the formation of the bicyclic system from a single, appropriately functionalized acyclic or monocyclic precursor.

One prominent example is the intramolecular Diels-Alder reaction. In this approach, the diene and dienophile are part of the same molecule. For instance, the oxidation of 2-methoxyphenols in the presence of alcohols like allyl alcohol can generate masked o-benzoquinones in situ. acs.org These intermediates can then undergo an intramolecular Diels-Alder reaction to furnish bicyclo[2.2.2]octenone derivatives. acs.org This tandem oxidative acetalization-intramolecular Diels-Alder process has been successfully applied to a variety of substituted 2-methoxyphenols. acs.org

Another approach involves anionic cyclization. Tin-lithium exchange can be used to generate a chiral organolithium intermediate from a 2,5-disubstituted pyrrolidine. nih.gov This intermediate can then undergo an intramolecular carbolithiation to construct the 2-azabicyclo[2.2.1]heptane ring system. nih.gov While this specific example leads to a [2.2.1] system, the principle of intramolecular carbolithiation is a viable strategy for forming azabicyclic structures.

Furthermore, intramolecular 1,3-cyclization reactions are employed to form three-membered rings within a larger scaffold, a strategy that can be relevant in the synthesis of complex molecules containing the azabicyclo[2.2.2]octane core. rsc.org These reactions proceed through intermediates like 1,3-zwitterions or homoallylic radicals and cations. rsc.org

Rearrangement Reactions as Synthetic Pathways

Rearrangement reactions offer unique and sometimes unexpected pathways to the this compound core and its analogs. These transformations can involve skeletal reorganizations of existing cyclic systems to afford the desired bicyclic framework.

A notable example is the novel skeletal rearrangement of 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives. oup.com When treated with trifluoroacetic acid, these compounds undergo a stereospecific rearrangement to yield 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. oup.com This transformation highlights how an existing azabicyclic system can be converted into a different heterocyclic scaffold under acidic conditions.

In a related study, the reaction of 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene with trifluoroacetic acid in heated benzene (B151609) resulted in the formation of 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. oup.com This product could then participate in a Diels-Alder reaction with N-phenylmaleimide, demonstrating a rearrangement that leads to a reactive diene. oup.com

Furthermore, the regioselective rearrangement of azanorbornanic aminyl radicals provides a pathway to expanded bicyclic systems. unirioja.es For instance, the reaction of certain 3-azidoazanorbornanes with tributyltin hydride can lead to the formation of a 2,8-diazabicyclo[3.2.1]oct-2-ene system through the rearrangement of an intermediate aminyl radical. unirioja.es This indicates that radical-mediated rearrangements can be a viable strategy for constructing novel diazabicyclic frameworks.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool in modern organic synthesis, offering efficient and selective methods for the construction of complex molecules, including the this compound scaffold and its derivatives. These catalytic systems can facilitate a variety of transformations, including C-H activation, cycloadditions, and amination reactions.

Palladium-catalyzed reactions have been particularly well-explored. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.net This reaction proceeds efficiently with a broad range of substrates and the resulting products can be further functionalized. researchgate.net Similarly, palladium-catalyzed oxidative amination of aliphatic alkenes with nucleophiles like phthalimide (B116566) can lead to the formation of protected enamines. acs.org

Ruthenium catalysts have also been employed in the synthesis of nitrogen-containing heterocycles. For instance, a ruthenium-catalyzed hydroaminoalkylation of allenes using tris(aryl)-hexahydro-1,3,5-triazines as formaldehyde-imine surrogates has been reported. acs.org

Furthermore, manganese-catalyzed C-H activation has been utilized to construct 6/6/5-fused tricyclic terpenoid scaffolds. rsc.org This process involves the C-H dienylation of an indole (B1671886) derivative, which then undergoes an intramolecular Diels-Alder reaction to form the tricyclic core. rsc.org While not directly forming the this compound system, this example illustrates the potential of transition metal-catalyzed C-H activation/cycloaddition cascades in building complex heterocyclic architectures.

Table 2: Transition Metal-Catalyzed Reactions for the Synthesis of Azabicyclic and Related Systems
Catalyst SystemReaction TypeSubstratesProductsReference
Palladium1,2-AminoacyloxylationCyclopentenesOxygenated 2-azabicyclo[2.2.1]heptanes researchgate.net
Palladium(II) acetate/O₂/pyridineOxidative AminationAliphatic alkenes, PhthalimideProtected enamines acs.org
RutheniumHydroaminoalkylationAllenes, Tris(aryl)-hexahydro-1,3,5-triazinesNitrogen-containing heterocycles acs.org
ManganeseC-H Activation/Intramolecular Diels-Alder2-Pyridinyl indole, Cyclohexadienone6/6/5-Fused tricyclic terpenoids rsc.org

Chemical Reactivity and Transformations of 2 Azabicyclo 2.2.2 Oct 5 En 3 One

Reactions Involving the Carbon-Carbon Double Bond (C=C)

The olefinic bond within the 2-azabicyclo[2.2.2]oct-5-en-3-one scaffold is a key site for functionalization, enabling the introduction of new substituents and the construction of more complex molecular architectures.

The carbon-carbon double bond readily undergoes electrophilic addition reactions. The stereochemical and regiochemical outcomes of these additions are significantly influenced by the bicyclic structure and the nature of the substituent on the lactam nitrogen.

In the case of N-alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-enes, the addition of bromonium (Br+) and iodonium (B1229267) (I+) ions can proceed either with or without skeletal rearrangement, depending on the steric bulk of the nitrogen protecting group. researchgate.netresearchgate.net When large protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or trichloroethoxycarbonyl (Troc) are present, the reaction with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of water tends to yield unrearranged anti-5-hydroxy- syn-6-halo adducts. This outcome results from nucleophilic attack of water at the C5 position on a syn-halonium ion intermediate. researchgate.net

However, neighboring group participation by the bridgehead nitrogen can lead to rearranged products. For instance, treatment of an imino Diels-Alder adduct of a 2-azabicyclo[2.2.2]oct-5-ene derivative with NBS in aqueous dimethoxyethane results in a rearranged bromohydrin, forming a 6-azabicyclo[3.2.1]octane skeleton. researchgate.net This rearrangement highlights the ability of the nitrogen atom to participate in the reaction, altering the final product structure. The choice of electrophile and the specific substitution pattern on the nitrogen atom are thus critical in directing the reaction pathway.

Table 1: Outcomes of Electrophilic Additions to 2-Azabicyclo[2.2.2]oct-5-ene Derivatives

N-SubstituentReagentConditionsProduct TypeReference
Large (Boc, Cbz)I+/H₂O or Br+/H₂O-Unrearranged 5,6-adduct researchgate.netresearchgate.net
Imino AdductNBSaq. DMERearranged 6-azabicyclo[3.2.1]octane researchgate.net

Cyclopropanation of the double bond in this compound provides a direct route to tricyclic derivatives containing a cyclopropane (B1198618) ring. While specific examples for the parent lactam are not extensively documented, the reaction can be achieved using common cyclopropanation methods applied to other bicyclic alkenes.

The Simmons-Smith reaction, which typically employs a zinc-copper couple and diiodomethane (B129776) (CH₂I₂), is a widely used method for converting alkenes to cyclopropanes. wikipedia.orgorganic-chemistry.orgwiley-vch.de The active species is an organozinc carbenoid (ICH₂ZnI) that delivers the methylene (B1212753) group to the double bond in a stereospecific syn-addition. wikipedia.org For bicyclic systems like this compound, the attack is expected to occur from the less sterically hindered exo face. Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org

Another powerful method is the transition-metal-catalyzed decomposition of diazo compounds. nih.govrsc.org Catalysts based on rhodium(II), such as dirhodium(II) tetraacetate [Rh₂(OAc)₄], react with diazoesters to form metal carbenoid intermediates. nih.govrsc.org These intermediates then add to the olefin to form the cyclopropane ring. The choice of catalyst and the diazo precursor can influence the efficiency and stereoselectivity of the reaction. rsc.orgpku.edu.cnnih.gov

The double bond of the 2-azabicyclo[2.2.2]octene framework can participate in various olefin metathesis reactions, catalyzed by ruthenium complexes like the Grubbs catalysts. sigmaaldrich.cnorganic-chemistry.org These reactions allow for significant structural modifications, including ring-opening and the formation of new cyclic systems.

Ring-Rearrangement Metathesis (RRM): The bicyclo[2.2.2]octene system is a viable substrate for RRM, a tandem process involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM). beilstein-journals.org For example, a substituted bicyclo[2.2.2]octene derivative, when treated with a first-generation Grubbs catalyst, undergoes ring-opening to form a diene intermediate, which can then be subjected to a second RCM step to furnish a new fused ring system. beilstein-journals.org

Ring-Opening Metathesis Polymerization (ROMP): While extensively studied for the more strained 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), researchgate.netcapes.gov.br ROMP is also a potential reaction for the [2.2.2] system. The driving force for this polymerization is the release of ring strain. Using tungsten or ruthenium metathesis catalysts, the double bond can be opened to generate a linear polymer with repeating cyclopentane (B165970) units in its backbone. researchgate.netosti.gov

Cross-Metathesis (CM): This reaction involves the interchange of alkylidene groups between the bicyclic olefin and a partner alkene, leading to new substituted derivatives. organic-chemistry.orgnih.gov For instance, an N-propargyl substituted this compound has been noted as a substrate for metathesis reactions, implying its utility in CM or enyne metathesis to create more complex structures. molaid.com

Transformations at the Lactam Moiety (C=O and N-H/N-R)

The lactam portion of the molecule, containing an amide functional group, offers another site for chemical modification, including substitution at the nitrogen atom and cleavage of the amide bond.

The nitrogen atom of the lactam is nucleophilic and can be substituted with various alkyl and aryl groups. N-alkylation is typically achieved by treating the lactam with a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. For example, a related bicyclo[2.2.2]octene diamine derivative can be N-alkylated using tert-butyl bromoacetate (B1195939) in the presence of potassium carbonate. rsc.org

N-arylation can be accomplished using metal-catalyzed cross-coupling reactions. While extensively developed for the analogous Vince lactam using copper-mediated conditions, these methods are applicable to the this compound system for the synthesis of N-aryl derivatives. researchgate.net

The amide bond of the lactam can be cleaved under various conditions to yield substituted cyclohexane (B81311) amino acid derivatives. This transformation is highly valuable as it unmasks a synthetically useful bifunctional scaffold.

Drawing a strong analogy from the corresponding oxygen-containing system, 2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones, the lactam ring is expected to undergo cleavage with nucleophiles. bohrium.com Treatment with alcohols (alcoholysis) or amines (aminolysis) can open the ring to produce the corresponding esters or amides of a 4-aminocyclohex-1-ene carboxylic acid derivative. bohrium.com For the closely related Vince lactam, ring-opening has been demonstrated by treatment with sodium ethoxide (NaOEt). researchgate.net Furthermore, enzymatic hydrolysis provides a method for stereoselective ring-opening to yield an enantiomerically pure amino acid. researchgate.netnih.gov Reductive cleavage of the C-N bond is another potential transformation, which would lead to the corresponding amino alcohol.

Reduction of the Carbonyl Group

The lactam functionality within this compound is susceptible to reduction, a key transformation that allows for the removal of the carbonyl group. This reaction converts the bicyclic lactam into the corresponding saturated bicyclic amine, 2-azabicyclo[2.2.2]oct-5-ene.

Hydride-based reducing agents are effective for this purpose. electronicsandbooks.comsemanticscholar.org The reaction proceeds by nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, leading to the cleavage of the amide C-N bond and formation of the amine. This transformation is fundamental for accessing the reduced bicyclic amine scaffold, which serves as a precursor for more complex molecular architectures.

ReactantReagent ClassProductTransformation
This compoundHydride Reducing Agents2-Azabicyclo[2.2.2]oct-5-eneCarbonyl to Methylene Group

Functionalization of the Bicyclic Skeleton

The presence of a carbon-carbon double bond in the this compound framework provides a site for a variety of functionalization reactions, enabling the introduction of new atoms and molecular groups. Cycloaddition reactions, in particular, have been studied to understand the regio- and stereochemical outcomes of transformations at this site.

Regioselective Functionalization

The functionalization of the C5-C6 double bond has been demonstrated through 1,3-dipolar cycloaddition reactions. The reaction of this compound with phenyl azide (B81097) serves as a prime example of this transformation. semanticscholar.orgresearchgate.net This reaction leads to the formation of triazoline adducts by adding the azide across the double bond.

Research indicates that this cycloaddition exhibits modest regioselectivity. semanticscholar.orgresearchgate.net There is a slight preference for the formation of the regioisomer where the newly introduced N-phenyl group is positioned further away from the amide nitrogen at the 2-position of the bicyclic system. semanticscholar.org This selectivity is influenced by the electronic and steric effects of the resident lactam moiety on the approaching dipole.

Stereoselective Functionalization

The stereochemistry of additions to the this compound core is notably different from that of more strained systems like the 2-azabicyclo[2.2.1]hept-5-en-3-one ring. researchgate.net The [2.2.1] system, due to its high ring strain, typically undergoes additions exclusively from the exo face. researchgate.net

In contrast, the this compound ring system possesses lower ring strain. This reduced strain allows for nucleophilic or dipolar attack to occur from both the exo and endo faces of the double bond. semanticscholar.orgresearchgate.net Consequently, the cycloaddition of phenyl azide to this substrate is not fully stereoselective and produces a mixture of both exo and endo adducts. semanticscholar.orgresearchgate.net The combination of modest regioselectivity and incomplete stereoselectivity results in the formation of all four possible stereoisomeric triazoline products. researchgate.net

ReactantReagentReaction TypeKey FindingsProducts
This compoundPhenyl azide1,3-Dipolar CycloadditionModest regioselectivity; Non-stereoselective attack on the double bond. semanticscholar.orgresearchgate.netMixture of four stereoisomeric triazolines (exo and endo adducts of two regioisomers). researchgate.net

Spectroscopic and Computational Characterization of 2 Azabicyclo 2.2.2 Oct 5 En 3 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For complex derivatives of 2-azabicyclo[2.2.2]oct-5-en-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is indispensable.

| Hypothetical NMR Data for this compound | | :--- | :--- | | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | | H1 (bridgehead) | ~3.3 | ~45.0 | | H4 (bridgehead) | ~3.1 | ~42.0 | | H5 (vinyl) | ~6.4 | ~135.0 | | H6 (vinyl) | ~6.2 | ~131.0 | | H7, H8 (bridge) | 1.8 - 2.2 | ~32.0 | | N-H | ~7.5 (broad) | - | | C3 (carbonyl) | - | ~175.0 |

Note: This table represents hypothetical data based on typical values for similar structural motifs. Actual values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods are particularly useful for confirming the presence of the lactam and alkene moieties.

The IR spectrum is expected to show several characteristic absorption bands. A strong absorption band corresponding to the amide I (C=O) stretch of the lactam ring would be prominent, typically appearing in the region of 1650-1680 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a moderate to strong band around 3200-3400 cm⁻¹. The C=C stretching vibration of the alkene is expected to be observed around 1640-1660 cm⁻¹, while the vinyl C-H stretching vibrations would appear above 3000 cm⁻¹. bohrium.com

Raman spectroscopy offers complementary information. The C=C double bond, being a symmetric and non-polarizable group, often gives a strong signal in the Raman spectrum, which can be more intense than in the IR spectrum. researchgate.net The vibrations of the bicyclic carbon skeleton are also well-represented in the Raman spectrum. Theoretical calculations, such as DFT, are often employed to assign the normal modes of vibration, providing a detailed correlation between the observed spectral bands and specific molecular motions. researchgate.net

| Expected Vibrational Frequencies (cm⁻¹) | | :--- | :--- | :--- | | Vibrational Mode | Expected IR Frequency | Expected Raman Frequency | | N-H Stretch | 3200-3400 (strong, broad) | Weak | | C-H Stretch (sp²) | 3010-3100 (medium) | Medium | | C-H Stretch (sp³) | 2850-3000 (medium) | Medium | | C=O Stretch (Amide I) | 1650-1680 (very strong) | Medium | | C=C Stretch | 1640-1660 (variable) | Strong | | N-H Bend (Amide II) | 1510-1550 (medium) | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₇H₉NO), high-resolution mass spectrometry (HRMS) would confirm its monoisotopic mass of approximately 123.0684 Da. uni.lu

The fragmentation of the molecular ion under electron ionization (EI) can provide significant structural clues. A characteristic fragmentation pathway for bicyclo[2.2.2]octene systems is a retro-Diels-Alder reaction. nist.gov For the title compound, this would involve the cleavage of the molecule into two fragments, likely an ethylene (B1197577) molecule and a dihydropyridinone radical cation. Other expected fragmentations include the loss of a carbon monoxide (CO) radical from the lactam ring, a common fragmentation for cyclic ketones. The analysis of these fragmentation patterns helps to piece together the molecular structure. researchgate.net Predicted collision cross-section (CCS) values can also be calculated for different adducts, which is useful in ion mobility-mass spectrometry studies. uni.lu

| Predicted Mass Spectrometry Fragments | | :--- | :--- | :--- | | m/z | Possible Formula | Description | | 123 | [C₇H₉NO]⁺˙ | Molecular Ion (M⁺˙) | | 95 | [C₅H₅NO]⁺˙ | [M - C₂H₄]⁺˙ (Retro-Diels-Alder) | | 94 | [C₆H₈N]⁺ | [M - CO - H]⁺ | | 67 | [C₄H₅N]⁺˙ | Further fragmentation |

X-ray Crystallography for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For derivatives of this compound, X-ray crystallography would unambiguously confirm the bicyclic framework and the relative stereochemistry of any substituents. researchgate.netgrafiati.com Crystal structure analysis of related azabicyclic systems has been successfully used to elucidate their detailed molecular geometry and intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups. researchgate.netgoogle.com

| Hypothetical Crystallographic Parameters | | :--- | :--- | | Parameter | Expected Value | | Crystal System | Monoclinic or Orthorhombic | | Space Group | e.g., P2₁/c | | C=O Bond Length | ~1.24 Å | | C=C Bond Length | ~1.33 Å | | C-N Bond Length (amide) | ~1.34 Å | | N-H···O Hydrogen Bond Distance | ~2.9 Å |

Theoretical and Computational Studies

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state electronic structure and geometry of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can provide a highly accurate optimized molecular geometry. researchgate.net The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. These calculations also yield information about the distribution of electron density, dipole moment, and molecular orbitals (e.g., HOMO and LUMO), which are fundamental to understanding the molecule's properties and reactivity.

| Comparison of Geometric Parameters | | :--- | :--- | :--- | | Parameter | Hypothetical DFT (B3LYP/6-31G)* | Hypothetical X-ray Data | | C=O Bond Length | 1.235 Å | 1.240 Å | | C=C Bond Length | 1.332 Å | 1.330 Å | | C1-C7-C8 Angle | 109.1° | 109.5° |

Quantum chemical calculations are instrumental in predicting the chemical reactivity of a molecule. By analyzing the electronic structure obtained from DFT or other methods, a reactivity profile can be constructed. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this context. The HOMO energy and location indicate the molecule's ability to donate electrons and the likely site of electrophilic attack, while the LUMO indicates the ability to accept electrons and the site of nucleophilic attack.

Furthermore, calculated molecular electrostatic potential (MEP) maps can visually identify electron-rich (negative potential, e.g., the carbonyl oxygen) and electron-poor (positive potential, e.g., the amide proton) regions of the molecule. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its role in reaction mechanisms. researchgate.net

Analysis of Double Bond Pyramidalization in Related Bicyclic Systems

Double bond pyramidalization describes the distortion of the sp²-hybridized carbon atoms of an alkene from a planar geometry. This phenomenon is particularly prevalent in strained bicyclic and polycyclic systems where geometric constraints force the substituents on the double bond out of the plane. The degree of this distortion can be quantified by the butterfly bending angle (ψ). researchgate.net

Bridged bicyclic systems, such as those related to this compound, provide a valuable framework for studying these distortions. In general, the degree of pyramidalization is influenced by ring strain and steric interactions. researchgate.net For instance, computational studies using Density Functional Theory (DFT) have been employed to investigate a series of sesquibicyclo[2.2.2]octenes. researchgate.net These studies indicate that the degree of pyramidalization of the central double bond in these systems is generally less pronounced than in the more strained corresponding homosesquinorbornene systems. researchgate.net

The stereoselectivity of reactions involving these alkenes, such as cycloadditions, can be controlled by torsional effects which also influence the pyramidalization of the double bond. researchgate.net Research has shown that fusing additional rings, such as a cyclopropyl (B3062369) group, to the bicyclo[2.2.2]octene system can significantly decrease the degree of pyramidalization, an effect attributed to steric interactions between the fused ring and the ethano bridge of the bicyclic framework. researchgate.net

While the primary distortion in bridged lactams like this compound is often discussed in the context of the amide bond (referred to as anti-Bredt lactams), the olefinic bond within the same structure is also subject to strain-induced pyramidalization. nih.gov The study of this structural feature is crucial for understanding the reactivity and properties of these constrained molecules.

Table of Compounds

Advanced Derivatives and Analogues of 2 Azabicyclo 2.2.2 Oct 5 En 3 One

Synthesis and Reactivity of N-Substituted 2-Azabicyclo[2.2.2]oct-5-en-3-one Derivatives

The nitrogen atom of the lactam in this compound provides a convenient handle for the introduction of various substituents, thereby modulating the molecule's properties.

Synthesis:

N-substitution is typically achieved by deprotonation of the N-H bond followed by reaction with an electrophile. Common bases used for this purpose include sodium hydride (NaH) and potassium tert-butoxide. The choice of electrophile determines the nature of the N-substituent. For instance, reaction with alkyl halides leads to N-alkylated derivatives, while reaction with acyl chlorides or anhydrides yields N-acylated products.

Furthermore, transition metal-catalyzed cross-coupling reactions have been employed to introduce aryl and vinyl groups at the nitrogen atom. For example, copper-mediated N-arylation has been successfully applied to 2-azabicyclo[2.2.1]hept-5-en-3-one, a related Vince lactam, showcasing a viable strategy for creating N-aryl derivatives. researchgate.net Protecting groups, such as tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn), are also commonly introduced at the nitrogen position to facilitate subsequent chemical transformations. researchgate.net

Reactivity:

The nature of the N-substituent significantly influences the reactivity of the this compound scaffold. Electron-withdrawing groups on the nitrogen can activate the lactam carbonyl group towards nucleophilic attack. Conversely, bulky N-substituents can introduce steric hindrance, directing the approach of reagents to specific faces of the molecule.

The reactivity of the double bond can also be affected. For instance, the presence of an N-substituent can influence the stereoselectivity of reactions such as epoxidation, dihydroxylation, and cycloadditions.

Synthesis and Reactivity of C-Substituted this compound Derivatives

Introducing substituents onto the carbon framework of this compound opens up further avenues for structural diversification.

Synthesis:

Functionalization of the olefinic bond is a primary strategy for C-substitution. Reactions such as epoxidation followed by ring-opening with various nucleophiles can introduce a wide range of functional groups at the C5 and C6 positions. researchgate.net Dihydroxylation of the double bond, often using osmium tetroxide, yields the corresponding diol, which can be further functionalized.

Another approach involves the Diels-Alder reaction between a substituted diene and an appropriate dienophile to construct a C-substituted 2-azabicyclo[2.2.2]octene ring system from the outset. Additionally, functionalization at the C7 position of the related (1R,4R) 7-oxo-2-azabicyclo[2.2.2]oct-5-ene has been demonstrated through olefination reactions. google.com

Reactivity:

The reactivity of C-substituted derivatives is highly dependent on the nature and position of the substituent. For example, the presence of functional groups on the carbon skeleton can direct further transformations. An ester group at C2, for instance, can be hydrolyzed and converted into other functional groups or used to form tricyclic pyrimidinones. researchgate.net

Heteroatom-Modified Analogues of the this compound Scaffold

Replacing one or more carbon atoms of the this compound skeleton with other heteroatoms leads to a diverse range of analogues with unique properties.

Oxygen-Containing Analogues:

The replacement of the nitrogen atom with an oxygen atom gives the corresponding 2-oxabicyclo[2.2.2]oct-5-en-3-one. This bicyclic lactone is a valuable synthetic intermediate. nih.gov Its synthesis can be achieved through various methods, including the thermal cycloaddition of 2H-pyran-2-one with nitroolefins. These oxa-analogues undergo reactions such as oxidation, reduction, and nucleophilic substitution. The lactone functionality can be cleaved with alcohols and amines to yield substituted pyridinecarboxylic acid derivatives. bohrium.com

Sulfur-Containing Analogues:

Analogues where the nitrogen or a carbon atom is replaced by sulfur have also been explored. These thia-analogues can be synthesized through multi-step sequences, often involving cyclization reactions of sulfur-containing precursors. The presence of the sulfur atom can influence the electronic properties and reactivity of the scaffold.

Other Heteroatom Analogues:

The introduction of other heteroatoms, such as phosphorus or silicon, into the bicyclic framework is a more specialized area of research. These modifications can impart unique electronic and steric properties to the resulting molecules, with potential applications in catalysis and materials science.

Synthesis and Properties of Polymeric Materials derived from this compound (e.g., Ring-Opening Polymerization)

The strained bicyclic structure of this compound and its derivatives makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of novel polymeric materials.

Ring-Opening Metathesis Polymerization (ROMP):

A related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), has been successfully polymerized via ROMP using metathesis catalysts like tungsten hexachloride (WCl₆) with a cocatalyst such as triethylaluminum (B1256330) (AlEt₃). researchgate.netcapes.gov.br This process opens the bicyclic ring at the double bond to produce poly(2-pyrrolidone-3,5-diylvinylene). researchgate.netcapes.gov.br The properties of the resulting polymer, such as its tacticity and molecular weight, can be influenced by the choice of catalyst and reaction conditions. researchgate.net For instance, the use of specific ruthenium-based catalysts has allowed for the synthesis of highly tactic polymers from N-substituted Vince lactam derivatives. researchgate.net

Ring-Opening Polymerization of Lactams:

While ROMP targets the double bond, the lactam ring itself can also be opened under certain conditions. This type of ring-opening polymerization typically requires strong catalysts and can lead to polyamides. The properties of these polyamides would be influenced by the substituents on the bicyclic monomer.

Properties of the Polymers:

Polymers derived from this compound and its analogues can exhibit interesting properties. For example, poly(ABHEO) obtained from the ROMP of 2-azabicyclo- researchgate.netcapes.gov.brcapes.gov.br-hept-5-en-3-one was found to be an amorphous material with a glass transition temperature (Tg) of 100°C. researchgate.netcapes.gov.br By incorporating different substituents into the monomer, the properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength, can be tailored for specific applications. The stereochemistry of the monomer can also have a significant impact on the polymer's properties, including crystallinity and melting temperature, as seen in the ROP of 2-oxabicyclo[2.2.2]octan-3-one. researchgate.net

Applications of 2 Azabicyclo 2.2.2 Oct 5 En 3 One in Synthetic Organic Chemistry and Materials Science

Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The enantioselective synthesis of complex molecules, a cornerstone of modern medicinal chemistry, often relies on the use of chiral auxiliaries or building blocks to control the stereochemical outcome of a reaction. wikipedia.org While the related, smaller ring system, (–)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is a well-established chiral precursor for the synthesis of antiviral drugs like abacavir (B1662851) and carbovir, the application of enantiomerically pure 2-azabicyclo[2.2.2]oct-5-en-3-one is also an area of active investigation. researchgate.netresearchgate.net

The quinuclidine (B89598) scaffold, the core of this compound, is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals, including the anti-malarial drug quinine. chinesechemsoc.org The development of asymmetric syntheses to access chiral quinuclidine derivatives is therefore of significant interest. chinesechemsoc.org While many approaches utilize chiral catalysts to induce enantioselectivity in reactions involving achiral piperidine (B6355638) precursors, the use of chiral pool synthesis, starting from an enantiomerically pure building block like a resolved this compound derivative, offers a direct and efficient route to the desired stereoisomer. wikipedia.orgchinesechemsoc.org

For instance, the asymmetric synthesis of quinuclidine derivatives has been achieved with high levels of enantioselectivity through iridium-catalyzed intramolecular allylic dearomatization reactions, highlighting the importance of accessing these chiral scaffolds. chinesechemsoc.org Although many reported syntheses of the 2-azabicyclo[2.2.2]octane system result in racemic mixtures, methods for the resolution of related bicyclic lactams have been developed, suggesting a pathway to obtaining enantiopure this compound for use as a chiral building block. researchgate.netrsc.org

Utilization in the Construction of Complex Polycyclic Architectures

The inherent strain and stereochemistry of the this compound framework make it an excellent starting material for the construction of more intricate polycyclic systems. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a key transformation in this context. researchgate.netscilit.com

The this compound structure can be synthesized through a hetero-Diels-Alder reaction, for example, between a silyl (B83357) enol ether of cyclohexenone and an electron-deficient nitrile. researchgate.net Conversely, the alkene functionality within the this compound molecule can itself act as a dienophile in subsequent Diels-Alder reactions, allowing for the annulation of additional rings onto the bicyclic core. For example, Diels-Alder reactions of 2(1H)-pyridones, which can be considered precursors to the this compound system, with various dienophiles lead to the formation of highly substituted isoquinuclidine derivatives. researchgate.net

Furthermore, intramolecular cycloadditions are a powerful strategy for efficiently building complex, bridged polycyclic systems. nih.gov The rigid 2-azabicyclo[2.2.2]octane skeleton can serve as a scaffold to pre-organize the reacting partners in an intramolecular fashion, facilitating otherwise challenging transformations. This approach has been utilized to synthesize a variety of bridged medium-sized ring systems. nih.gov The strategic application of such cycloaddition reactions enables the synthesis of complex molecular architectures that are difficult to access through other means.

Table 1: Examples of Polycyclic Systems Derived from Azabicyclic Scaffolds

Starting Scaffold TypeReaction TypeResulting Polycyclic SystemReference
This compound derivativesDiels-Alder ReactionSubstituted Isoquinuclidines researchgate.net
N-sulfonyl-1,2,3-triazole with alkene tetherRhodium-catalyzed (3+2) cycloadditionBridged bicyclo[5.2.2] and bicyclo[4.2.2] systems nih.gov
1,3-bis-silyl enol ethers and tosyl cyanideHetero-Diels-Alder Reaction2-Aza[2.2.2]octa-3,5-dione researchgate.net

Precursor to Structurally Constrained Molecular Systems

The rigid, cage-like structure of this compound is a key feature that chemists exploit to create molecules with well-defined three-dimensional shapes. This conformational rigidity is highly desirable in drug design, as it can lead to increased binding affinity and selectivity for biological targets. By incorporating the 2-azabicyclo[2.2.2]octane core, medicinal chemists can design novel therapeutic agents with improved pharmacological profiles.

For example, the 2,5-diazabicyclo[2.2.2]octane scaffold, a related structure, has been used to synthesize conformationally restricted agonists for the kappa-opioid receptor (KOR). rsc.org The rigid framework defines the spatial orientation of the key pharmacophoric elements, in this case, an ethylenediamine (B42938) moiety, which is crucial for potent and selective receptor binding. rsc.org Similarly, the this compound ring system can serve as a scaffold for creating constrained peptide mimetics. Peptides are often too flexible to be effective drugs, but incorporating their key side chains onto a rigid scaffold like this compound can lock them into a bioactive conformation. semanticscholar.org

The synthesis of unique diaza-, oxaaza-, and thiaaza-bicyclic molecules from the related Vince lactam highlights the utility of these bicyclic lactams as precursors to rigid scaffolds for applications in combinatorial chemistry and the development of new therapeutics. researchgate.net

Integration into Novel Polymeric Architectures for Advanced Materials

The application of bicyclic monomers in polymer science has led to the development of materials with unique thermal and mechanical properties. While research into the polymerization of this compound is still an emerging area, studies on the closely related 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) provide strong evidence for its potential in materials science.

Ring-opening metathesis polymerization (ROMP) is a powerful technique for converting cyclic olefins into linear polymers. The ring-opening polymerization of 2-azabicyclo[2.2.1]hept-5-en-3-one using metathesis catalysts, such as tungsten hexachloride-based initiators, has been shown to produce poly(2-pyrrolidone-3,5-diylvinylene). researchgate.net This demonstrates that the bicyclic lactam structure can be opened to create a novel polymeric backbone. The resulting polymer from this specific study was found to be amorphous with a glass transition temperature of 100°C. researchgate.net

These findings suggest that this compound could also be a suitable monomer for ROMP, potentially leading to new polymers with different properties due to the larger ring size of the monomer. The incorporation of the rigid and functional bicyclic unit into a polymer chain could lead to materials with enhanced thermal stability, specific mechanical properties, or the ability to be further functionalized for applications in areas such as separation membranes, specialty coatings, or biomedical devices.

Q & A

Q. What are the common synthetic routes for 2-azabicyclo[2.2.2]oct-5-en-3-one?

The compound is synthesized via cycloaddition reactions, such as the 1,3-dipolar cycloaddition of phenyl azide to bicyclic alkenes, yielding triazolines and subsequent aziridines after photolytic dinitrogen elimination . Palladium-catalyzed methods, including 1,2-aminoacyloxylation of cyclopentenes, are also effective for generating bicyclic scaffolds . For example, vinyl triflates derived from bicyclic systems can be reduced to alkenes using palladium catalysts (e.g., 84% yield for alkene 2 in Scheme 4) .

Q. How is the structure of this compound characterized experimentally?

Structural elucidation relies on advanced analytical techniques:

  • 1H-NMR and 2D NMR : Distinguishes between 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane derivatives based on spectral splitting patterns and coupling constants .
  • X-ray crystallography : Confirms stereochemistry and regioselectivity in cycloadducts, such as exo/endo isomer ratios in triazolines .
  • Mass spectrometry : Validates molecular weight and purity, critical for novel derivatives .

Q. What is the reactivity profile of this compound in cycloaddition reactions?

The compound undergoes regioselective 1,3-dipolar cycloadditions with phenyl azide, producing four stereoisomers due to mixed exo/endo selectivity in the [2.2.2] system. This contrasts with the 100% exo selectivity observed in [2.2.1] analogs . Reactivity can be modulated by electron-withdrawing groups on the bicyclic framework, which influence transition-state stabilization .

Advanced Research Questions

Q. How do computational methods aid in understanding the stereochemical outcomes of reactions involving this compound?

Q. What strategies resolve contradictions in regioselectivity data across different bicyclic systems?

The [2.2.2] system exhibits lower regioselectivity compared to [2.2.1] due to greater conformational flexibility, allowing both exo and endo pathways. Systematic variation of substituents (e.g., electron-deficient alkenes) and reaction conditions (e.g., solvent polarity) can shift selectivity, as demonstrated in comparative studies of triazoline adducts .

Q. How is this scaffold applied in drug discovery, particularly for targeting protein-protein interactions?

The bicyclic core serves as a rigid peptidomimetic scaffold. For example, replacing a pyridine ring with 2-azabicyclo[2.2.2]octan-3-one in compound 33 improved protease inhibition (HCMVPro IC50 = 2.5 μM) and cell permeability, mimicking key binding residues (e.g., Tyr6, Trp7) in peptide inhibitors . Antitumor applications are also explored, with derivatives showing IC50 values comparable to cisplatin in cell-line studies .

Q. What challenges arise in achieving stereochemical control during functionalization of the bicyclic core?

Competing pathways, such as equilibration between imine intermediates (e.g., 136 and 137 in Scheme 23), complicate stereochemical outcomes. Hydrogenation conditions must be optimized to favor specific diastereomers, as seen in the 86% yield of 2-azabicyclo[3.2.1]octane 138 from selective reduction .

Methodological Considerations

  • Experimental Design : Prioritize kinetic vs. thermodynamic control in cycloadditions by adjusting reaction temperature and catalyst loading .
  • Data Analysis : Use 2D NMR (e.g., NOESY) to resolve overlapping signals in stereoisomeric mixtures .
  • Contradiction Management : Cross-validate synthetic results with computational models (e.g., DFT) to reconcile conflicting regioselectivity reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-azabicyclo[2.2.2]oct-5-en-3-one
Reactant of Route 2
2-azabicyclo[2.2.2]oct-5-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.